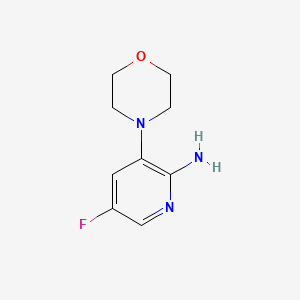
5-Fluoro-3-morpholinopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-morpholinopyridin-2-amine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-morpholinopyridin-2-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution of a nitro group by fluorine. For example, 2-amino-5-nitropyridine can be converted to 2-amino-5-fluoropyridine through a series of transformations, including acetylation and subsequent fluorination .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). These reagents can introduce fluorine atoms into aromatic rings under controlled conditions, allowing for the large-scale production of fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-morpholinopyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Nucleophiles: Sodium azide (NaN3) or potassium cyanide (KCN) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amino derivatives .
Scientific Research Applications
5-Fluoro-3-morpholinopyridin-2-amine is a chemical compound that has a pyridine ring with a morpholine group and a fluorine atom attached. It has potential uses in medicinal chemistry and organic synthesis. The fluorine atom makes the compound more fat-soluble and metabolically stable, which makes it helpful in drug development.
Scientific Research Applications
2-Fluoro-5-morpholinopyridin-3-amine, which is structurally similar to this compound, shows biological activity as an enzyme inhibitor. It has been researched for its ability to interact with biological macromolecules, suggesting it could be a therapeutic agent for treating cancer and infectious diseases. The compound can effectively interact with target proteins and change their activity because of its structural characteristics.
2-Fluoro-5-morpholinopyridin-3-amine has been shown to inhibit poly(ADP-ribose) polymerase enzymes, which are important in DNA repair pathways.
Several compounds share structural similarities with 2-Fluoro-5-morpholinopyridin-3-amine:
- 5-Bromo-3-morpholinopyridin-2-amine, which has a bromine substitution on pyridine and is used in cross-coupling reactions.
- 4-(pyridin-2-yl)morpholine, which has a morpholine attached to pyridine.
- 6-Chloro-1,8-naphthyridin-2-amine, which has a chlorine substitution on naphthyridine.
- 3-Bromo-2-(4-morpholino)pyridine, which has both bromine and a morpholine substituent.
2-Fluoro-5-morpholinopyridin-3-amine is unique because it has a fluorine atom, which improves its pharmacokinetic properties. The morpholine ring and pyridine structure also give it unique reactivity profiles that other similar compounds may not have.
Other research has focused on different pyridine morpholine compounds for various applications :
Mechanism of Action
The mechanism of action of 5-Fluoro-3-morpholinopyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity with enzymes and receptors. This can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar chemical properties.
3-Fluoropyridine: Shares the fluorine substitution pattern but differs in the position of the fluorine atom.
4-Fluoropyridine: Similar structure with the fluorine atom at the 4-position.
Uniqueness
5-Fluoro-3-morpholinopyridin-2-amine is unique due to the presence of both a fluorine atom and a morpholine ring. This combination can enhance its chemical stability and biological activity compared to other fluorinated pyridines .
Properties
Molecular Formula |
C9H12FN3O |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
5-fluoro-3-morpholin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C9H12FN3O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |
InChI Key |
DTJMUJKLGKILRC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(N=CC(=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















